4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-chlorophenyl group at the 4-position and a 2-methoxyphenyl group at the 6-position. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under specific conditions. One common method includes:
Starting Materials: 2-chlorobenzaldehyde, 2-methoxybenzaldehyde, and guanidine hydrochloride.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Procedure: The substituted benzaldehydes are reacted with guanidine hydrochloride in ethanol, followed by heating under reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy group, which may affect its biological activity.
4-(2-Methoxyphenyl)-6-phenylpyrimidin-2-amine: Lacks the chloro group, which may influence its reactivity and interactions.
Uniqueness
4-(2-Chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of both the 2-chlorophenyl and 2-methoxyphenyl groups, which can confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to certain targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-(2-chlorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-16-9-5-3-7-12(16)15-10-14(20-17(19)21-15)11-6-2-4-8-13(11)18/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJLOULYVUUHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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